

Application Notes and Protocols for Rhodamine 101 in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodamine 101

Cat. No.: B559582

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **Rhodamine 101** and its derivatives for super-resolution microscopy techniques, specifically Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).

Introduction to Rhodamine 101 for Super-Resolution Imaging

Rhodamine 101 is a bright and photostable fluorescent dye belonging to the rhodamine family. Its excellent photophysical properties make it a valuable tool for advanced fluorescence imaging. In the realm of super-resolution microscopy, rhodamines are particularly well-suited for STED microscopy due to their high fluorescence quantum yields and resistance to photobleaching under the high laser powers required for depletion.^{[1][2]} Furthermore, with appropriate buffer conditions, rhodamine dyes can be induced to photoswitch, enabling their use in single-molecule localization microscopy techniques like STORM.^{[3][4][5]}

Data Presentation: Photophysical Properties of Rhodamine 101

The following table summarizes the key photophysical properties of **Rhodamine 101** in various solvents. These parameters are crucial for designing and optimizing super-resolution imaging experiments.

Property	Value	Solvent
Absorption Maximum (λ_{abs})	565 nm	Ethanol
555-565 nm	Various organic solvents	
Emission Maximum (λ_{em})	590 nm	Ethanol
575-595 nm	Various organic solvents	
Molar Extinction Coefficient (ϵ)	95,000 M ⁻¹ cm ⁻¹	Ethanol
Fluorescence Quantum Yield (Φ_F)	0.98	Ethanol
0.96	Ethanol	
Fluorescence Lifetime (τ)	~4 ns	Ethanol

Experimental Protocols

I. Stimulated Emission Depletion (STED) Microscopy with Rhodamine 101

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser.^[1] **Rhodamine 101**'s high photostability makes it an excellent candidate for STED imaging.^[2]

1. Immunofluorescence Labeling Protocol for STED

This protocol provides a general guideline for immunolabeling adherent cells with **Rhodamine 101**-conjugated secondary antibodies. Optimization of antibody concentrations and incubation times is recommended for specific targets and cell types.^{[6][7]}

- Cell Culture and Fixation:
 - Grow adherent cells on high-quality glass coverslips (#1.5H) to 60-80% confluency.
 - Wash the cells briefly with pre-warmed Phosphate Buffered Saline (PBS).

- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature. Alternatively, for some targets, fixation with ice-cold methanol for 5-10 minutes at -20°C can be used.
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilization and Blocking:
 - Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is not necessary if using methanol fixation.
 - Wash the cells three times with PBS.
 - Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.
- Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in the blocking buffer.
 - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash the cells three times with PBS for 5 minutes each.
 - Dilute the **Rhodamine 101**-conjugated secondary antibody in the blocking buffer. A starting concentration of 1-5 µg/mL is recommended, but should be optimized.
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting:
 - Briefly rinse the coverslips in deionized water.

- Mount the coverslips onto a microscope slide using a mounting medium with a refractive index close to 1.518, suitable for STED microscopy (e.g., ProLong Diamond, Vectashield, or Mowiol-based media).[7][8] Avoid mounting media containing p-phenylenediamine.[8]
- Seal the coverslip with nail polish and allow the mounting medium to cure if necessary.

2. STED Imaging Parameters

The following are starting parameters for STED imaging of **Rhodamine 101**. Optimal settings will depend on the specific microscope, sample, and labeling density.

- Excitation Laser: 561 nm
- STED Depletion Laser: A laser line around 660 nm is suitable for depleting **Rhodamine 101** fluorescence.[9][10] Pulsed STED lasers are generally recommended.
- STED Laser Power: The optimal power should be determined empirically to achieve the best resolution without excessive photobleaching. Start with a low power and gradually increase it. A power range of 10-100 mW at the back-aperture of the objective is a typical starting point.[11][12]
- Detection Window: 570 - 640 nm
- Pixel Size: 20-30 nm for optimal sampling according to the Nyquist criterion.
- Dwell Time: 10-100 μ s per pixel.

II. Stochastic Optical Reconstruction Microscopy (STORM) with Rhodamine 101

STORM imaging relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a non-fluorescent "off" state.[5] For rhodamine dyes, this photoswitching can be induced by using an imaging buffer containing a primary thiol.[3][4][13]

1. Sample Preparation for STORM

The immunofluorescence labeling protocol for STORM is similar to that for STED. However, achieving a high labeling density is critical for reconstructing a high-quality super-resolution image.

2. STORM Imaging Buffer

The composition of the imaging buffer is crucial for inducing the blinking of **Rhodamine 101**. The following is a common recipe for a dSTORM buffer that can be adapted for rhodamine dyes.[\[3\]](#)[\[14\]](#)[\[15\]](#)

- Buffer Stock (e.g., Tris-based):
 - 50 mM Tris-HCl, pH 8.0
 - 10 mM NaCl
- Oxygen Scavenging System (GLOX):
 - Glucose Oxidase (e.g., 0.5-1 mg/mL)
 - Catalase (e.g., 30-50 µg/mL)
 - 10% (w/v) Glucose
- Thiol:
 - 100 mM Cysteamine (MEA) or β-mercaptoethanol (BME)

Preparation of the final imaging buffer should be done immediately before use. Combine the buffer stock with the GLOX components and the thiol.

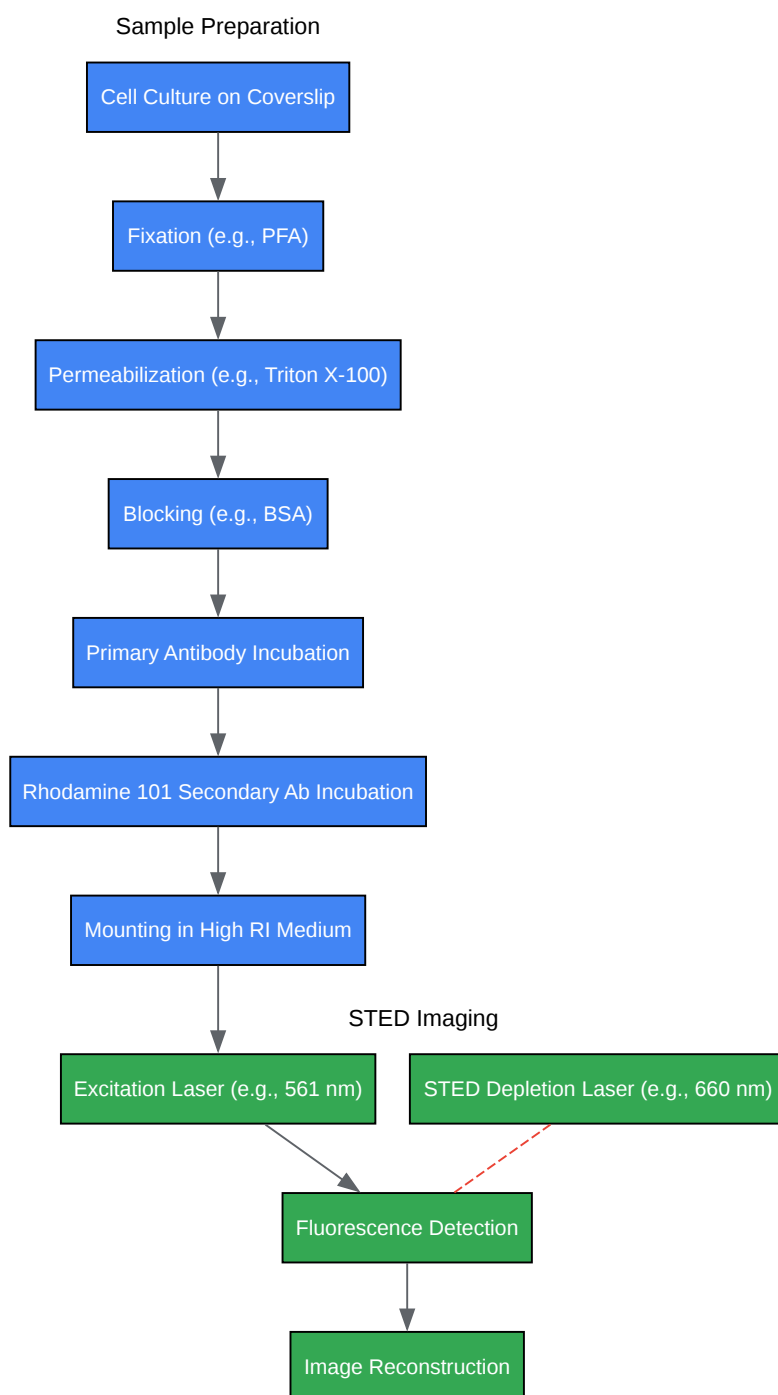
3. STORM Imaging Protocol

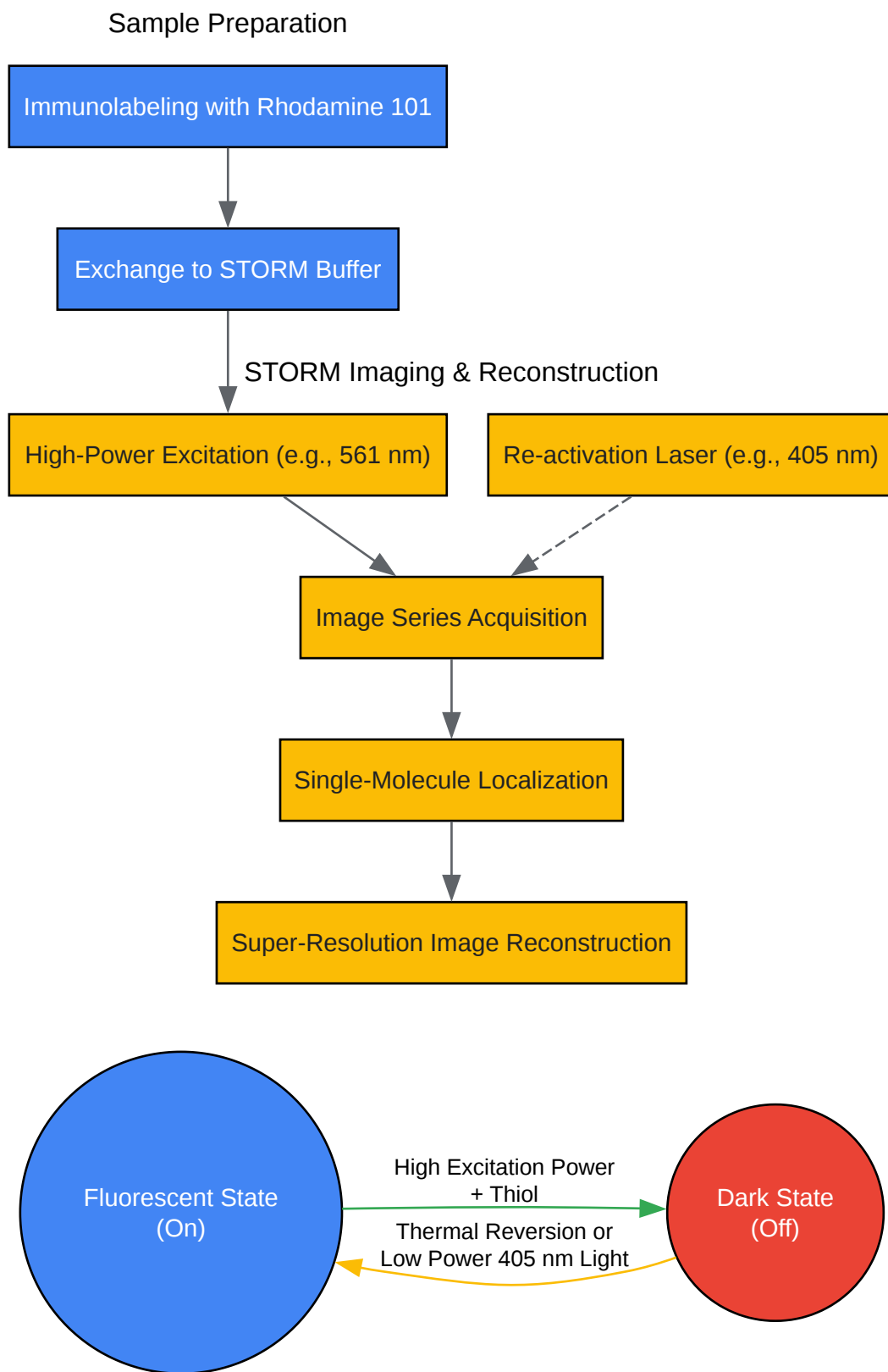
- Prepare the labeled sample as described in the immunofluorescence protocol.
- Replace the storage buffer (e.g., PBS) with the freshly prepared STORM imaging buffer.
- Mount the sample on the microscope.

- Use a high laser power (in the range of kW/cm²) to excite the sample and induce photoswitching. A 561 nm laser is suitable for exciting **Rhodamine 101**.
- Acquire a time-series of thousands to tens of thousands of images (frames) with a sensitive camera (e.g., EMCCD or sCMOS).
- Use a low-power 405 nm laser to assist in reactivating the fluorophores from their dark state back to the fluorescent state. The power of the 405 nm laser should be adjusted to maintain a low density of simultaneously fluorescing molecules in each frame.
- The acquired image series is then processed using localization software to determine the precise coordinates of each detected single-molecule event. These localizations are then used to reconstruct the final super-resolution image.

Mandatory Visualizations

Experimental Workflow for STED Microscopy





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- To cite this document: BenchChem. [Application Notes and Protocols for Rhodamine 101 in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b559582#rhodamine-101-for-super-resolution-microscopy-sted-storm]

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